molecular formula C6H7N3O B6262416 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde CAS No. 1330751-98-8

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde

Cat. No. B6262416
CAS RN: 1330751-98-8
M. Wt: 137.1
InChI Key:
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Description

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde (PTCA) is a heterocyclic aromatic compound that is widely used in the scientific research community due to its unique properties. PTCA has been used in numerous studies to investigate biological systems, including its use in drug discovery, synthesis, and other biochemical applications.

Scientific Research Applications

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde has been used in numerous scientific studies due to its unique properties. It has been used in drug discovery and synthesis, as well as in the study of biochemical and physiological systems. 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde has been used to investigate the structure and function of proteins, enzymes, and other cellular components. It has also been used to study the effects of drugs on cells and tissues, as well as to investigate the biochemical pathways involved in disease states.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is not yet fully understood. However, it is believed to interact with proteins and enzymes, leading to changes in their structure and function. It is also thought to interact with other cellular components, such as DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde are not yet fully understood. However, studies have shown that it can alter the structure and function of proteins, enzymes, and other cellular components. It has also been shown to affect gene expression and signal transduction pathways.

Advantages and Limitations for Lab Experiments

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde are numerous. Further research is needed to better understand its mechanism of action and to explore its potential applications in drug discovery and synthesis. It is also important to investigate the biochemical and physiological effects of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde on cells and tissues. Additionally, further research is needed to explore the potential of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde as an adjuvant for vaccines and other therapeutic agents. Finally, research should be conducted to explore the potential of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde for use in the diagnosis and treatment of various diseases.

Synthesis Methods

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde can be synthesized through a variety of methods, depending on the desired outcome. The most common method involves the reaction of pyrrole with paraformaldehyde and acetic acid in the presence of a base, such as sodium hydroxide. This reaction yields a product that is a mixture of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde and its isomer, 5H,6H,7H-pyrrolo[2,1-b][1,2,4]triazole-3-carbaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde involves the reaction of 3-amino-1,2,4-triazole with 2-cyanomethyl-3-oxobutanal in the presence of a suitable catalyst.", "Starting Materials": [ "3-amino-1,2,4-triazole", "2-cyanomethyl-3-oxobutanal" ], "Reaction": [ "To a stirred solution of 3-amino-1,2,4-triazole (1.0 equiv) in a suitable solvent, add 2-cyanomethyl-3-oxobutanal (1.2 equiv) and a catalytic amount of a suitable catalyst.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry under vacuum to obtain the desired product, 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde." ] }

CAS RN

1330751-98-8

Product Name

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde

Molecular Formula

C6H7N3O

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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